molecular formula C18H11BrN2O3S2 B382006 (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 307525-46-8

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B382006
CAS RN: 307525-46-8
M. Wt: 447.3g/mol
InChI Key: HVZFAOWBUPTKQL-UHFFFAOYSA-N
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Description

(Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H11BrN2O3S2 and its molecular weight is 447.3g/mol. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(5-bromo-2-oxoindolin-3-ylidene)-3-(4-methoxyphenyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses. The presence of the indole nucleus, which is a common feature in many bioactive compounds, contributes to the high affinity binding to multiple receptors, aiding in the development of new therapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory potential of indole derivatives is another area of interest. These compounds can interfere with various inflammatory pathways, providing a basis for the development of new anti-inflammatory drugs. This is particularly relevant for chronic inflammatory diseases where long-term treatment is required .

Anticancer Applications

Indole derivatives are also explored for their anticancer activities. They can act on multiple targets within cancer cells, including DNA replication and cell division processes. Research into indole-based compounds continues to uncover new mechanisms by which they can inhibit tumor growth and proliferation .

Anti-HIV Effects

Some indole derivatives have been identified as potential anti-HIV agents. Their ability to inhibit the replication of the HIV virus makes them valuable candidates for further research and development in the treatment of HIV/AIDS .

Antioxidant Effects

The antioxidant properties of indole derivatives are beneficial in combating oxidative stress, which is a contributing factor in many diseases. By neutralizing free radicals, these compounds can prevent cellular damage and support overall health .

Antimicrobial Activity

Indole derivatives possess antimicrobial activities against a broad spectrum of microorganisms. This makes them useful in the development of new antibiotics and antiseptics to combat resistant strains of bacteria and other pathogens .

Antitubercular Activity

Tuberculosis remains a major global health challenge, and indole derivatives have shown promise in the treatment of this disease. Their antitubercular activity is being investigated to develop more effective treatments against Mycobacterium tuberculosis .

Antidiabetic Potential

Research has indicated that indole derivatives may play a role in managing diabetes. They have the potential to modulate blood sugar levels and improve insulin sensitivity, which is crucial for the treatment of diabetes .

properties

IUPAC Name

5-bromo-3-[4-hydroxy-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrN2O3S2/c1-24-11-5-3-10(4-6-11)21-17(23)15(26-18(21)25)14-12-8-9(19)2-7-13(12)20-16(14)22/h2-8,23H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZFAOWBUPTKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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